molecular formula C9H11N B050084 1,2,3,4-Tetrahydroisoquinoline CAS No. 91-21-4

1,2,3,4-Tetrahydroisoquinoline

Cat. No.: B050084
CAS No.: 91-21-4
M. Wt: 133.19 g/mol
InChI Key: UWYZHKAOTLEWKK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline is a secondary amine with the chemical formula C9H11N. It is a significant member of the isoquinoline alkaloids family, which are widely distributed in nature.

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline interacts with various enzymes, proteins, and other biomolecules. It exerts diverse biological activities against various infective pathogens and neurodegenerative disorders

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

1,2,3,4-Tetrahydroisoquinoline can be synthesized through several methods:

    Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent like phosphorus oxychloride.

    Pictet-Spengler Reaction: This method involves the condensation of β-phenylethylamine with an aldehyde or ketone, followed by cyclization.

    Pomeranz-Fritsch Reaction: This involves the cyclization of N-phenylethylamine derivatives with formic acid or its derivatives.

    Friedel-Crafts Cyclization: This method involves the cyclization of N-(haloalkyl)aryl derivatives.

Industrial production methods often involve the hydrogenation of isoquinoline using catalysts like platinum or palladium under high pressure and temperature conditions .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline undergoes various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various complex organic molecules and natural products.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.

    Medicine: It has potential therapeutic applications in the treatment of neurodegenerative disorders, cancer, and infectious diseases.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other fine chemicals

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline is unique due to its structural features and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYZHKAOTLEWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14099-81-1 (hydrochloride)
Record name 1,2,3,4-Tetrahydroisoquinoline
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DSSTOX Substance ID

DTXSID6026115
Record name 1,2,3,4-Tetrahydroisoquinoline
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear brown liquid with an unpleasant odor; [Acros Organics MSDS], Liquid
Record name 1,2,3,4-Tetrahydroisoquinoline
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Record name 1,2,3,4-Tetrahydroisoquinoline
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CAS No.

91-21-4, 14099-81-1
Record name 1,2,3,4-Tetrahydroisoquinoline
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Record name Tetrahydroisoquinoline
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Record name Isoquinoline, 1,2,3,4-tetrahydro-
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Record name 1,2,3,4-Tetrahydroisoquinoline
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Record name 1,2,3,4-tetrahydroisoquinoline
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Record name TETRAHYDROISOQUINOLINE
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Record name 1,2,3,4-Tetrahydroisoquinoline
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Melting Point

< -15 °C
Record name 1,2,3,4-Tetrahydroisoquinoline
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

decahydroisoquinoline (B); octahydroindole (C); octahydrocyclopenta[b]pyrrole (D); 2-azaspiro[4.5]decane (E); 2-azaspiro[4.4]-nonane (F); spiro[(bicyclo[2.2.1]heptane)-2,3'-pyrrolidine] (G); spiro[(bicyclo[2.2.2]octane)-2,3'-pyrrolidine] (H); 2-azatricyclo[4.3.0.16,9 ]decane (I); decahydrocyclohepta[b]pyrrole (J); hexahydrocyclopropa[b]pyrrole (K); octahydroisoindole (L); octahydrocyclopenta[c]pyrrole (M); 2,3,3a,4,5,7a-hexahydroindole (N); 1,2,3,3a,4,6ahexahydrocyclopenta[b]pyrrole (O); pyrrolidine (P); indoline (Q) and thiazolidine (R), all of which can be optionally substituted.
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1,2,3,3a,4,6ahexahydrocyclopenta[b]pyrrole
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spiro[(bicyclo[2.2.1]heptane)-2,3'-pyrrolidine]
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spiro[(bicyclo[2.2.2]octane)-2,3'-pyrrolidine]
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2-azatricyclo[4.3.0.16,9 ]decane
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Synthesis routes and methods II

Procedure details

A solution of 467 mg (3.5 mmol) of AlCl3 in 10 ml of THF is added dropwise at room temperature to a suspension of 400 mg (10.5 mmol) of LiAlH4 in 20 ml of tetrahydrofuran (THF), as a result of which AlH3 is formed. After 15 minutes the solution is cooled to -30° C. and a solution of 2.5 g (6.74 mmol) of the dihydroisoquinoline according to b. in 100 ml of THF is added dropwise in 15 minutes. The reaction mixture is then slowly heated to room temperature. After 1.5 hours an NaOH solution in H2O is added until everything has dissolved. The organic phase is separated, and the aqueous phase is washed once with ethyl acetate/ether and four times with ether. The combined organic phases are washed with saline solution and dried with Na2SO4. After evaporation the tetrahydroisoquinoline (melting-point 160° C.) is obtained as a light-yellow powder (2.45 g, i.e. (2.45 g, i.e. 97%).
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Synthesis routes and methods III

Procedure details

The 1,2,3,4-tetrahydroisoquinolines, of the general formula: ##STR10## may be prepared by the cyclodehydration of the appropriately substituted β-phenethylamide to the corresponding 3,4-dihydroisoquinoline by heating the aforesaid amide in the presence of such dehydrating agents as phosphorus pentoxide, anhydrous zinc chloride, phosphorus oxychloride or phosphorus pentachloride, usually in an inert organic solvent like toluene, xylene or tetralin, followed by reduction in the usual manner, e.g., with sodium borohydride or with hydrogen and palladium-on-charcoal catalyst (the Bischler-Napieralski route); by condensation between the appropriately substituted benzaldehyde and 2-aminoacetaldehyde dialkyl acetal, followed by reduction of the Schiff base product, e.g., with hydrogen and platinum catalyst, and then hydrolysis/ring closure of the resulting N-benzylamino acetaldehyde dialkyl acetal in 6N hydrochloric acid solution, followed by selective reduction of the ring, e.g., wth hydrogen and palladium-on-charcoal catalyst, to give the appropriate 1,2,3,4-tetrahydroisoquinoline [Bobbitt et al., Journal of Organic Chemistry, Vol. 30, p. 2247 (1965), and Bobbitt and Sih, ibid., Vol. 33, p. 856 (1968)].
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substituted benzaldehyde
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2-aminoacetaldehyde dialkyl acetal
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Schiff base
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N-benzylamino acetaldehyde dialkyl acetal
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[Compound]
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1,2,3,4-tetrahydroisoquinolines
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[Compound]
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substituted β-phenethylamide
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Synthesis routes and methods IV

Procedure details

The suspension (60 ml) in methanol of 1.58 g of 2-(2-(isopropyloxycarbonyl)ethyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline and 1.0 g of palladium-carbon (10%) was stirred for one day, and the catalyst was separated by filtration. The filtrate was concentrated under reduced pressure to obtain 1.11 g of 7-amino-2-(isopropyloxycarbonyl)ethyl)-1,2,3,4-tetrahydroisoquinoline (yield: 78%).
[Compound]
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suspension
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60 mL
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Name
2-(2-(isopropyloxycarbonyl)ethyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline
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1.58 g
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Synthesis routes and methods V

Procedure details

In an autoclave, 1.2 kg of the same crude isoquinoline as used in Example 2 and 180 g of the aforementioned stabilized nickel catalyst were subjected to hydrogenation at a temperature of 180° C. under a hydrogen pressure of 135 kg/cm2 ·G for 65 hours. The amount of hydrogen absorbed was 29.9 moles and the molar ratio of the hydrogen absorption (by molar ratio based on raw material) was 3.22. The resultant reaction mixture was separated by filtration and then distilled. Consequently, 1.1 kg of 1,2,3,4-tetrahydroisoquinoline (purity 94.6% and total sulfur content 0%) was obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline
Reactant of Route 3
1,2,3,4-Tetrahydroisoquinoline
Reactant of Route 4
1,2,3,4-Tetrahydroisoquinoline
Reactant of Route 5
1,2,3,4-Tetrahydroisoquinoline
Reactant of Route 6
1,2,3,4-Tetrahydroisoquinoline

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